molecular formula C22H19ClN2O2S B11363006 5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11363006
M. Wt: 410.9 g/mol
InChI Key: FDSDXXUEOAZNLH-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and other substituents. Common reagents used in these reactions include chlorinating agents, thiazole precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H19ClN2O2S/c1-13-10-19-17(11-18(13)23)14(2)20(27-19)21(26)24-9-8-16-12-28-22(25-16)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,24,26)

InChI Key

FDSDXXUEOAZNLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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